(2-([1-Ethyl-3-(trifluoromethyl)-1h-pyrazol-5-yl]methoxy)ethyl)amine hydrochloride
Description
Molecular Geometry and Crystallographic Analysis
The molecular geometry of (2-([1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methoxy)ethyl)amine hydrochloride centers around a five-membered pyrazole ring system that serves as the central structural motif. The pyrazole ring adopts a planar configuration consistent with aromatic delocalization, as observed in related trifluoromethyl-substituted pyrazole derivatives where crystallographic analysis has confirmed minimal deviation from planarity. The trifluoromethyl group attached at the 3-position of the pyrazole ring introduces significant steric and electronic effects that influence the overall molecular conformation.
Crystallographic studies of analogous compounds, particularly ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, have provided valuable insights into the geometric parameters of trifluoromethylpyrazole systems. These investigations reveal that the molecule lies on a crystallographic mirror plane, resulting in coplanar arrangement of constituent atoms with the exception of fluorine and hydrogen atoms attached to sp3 carbon centers. The crystal structure belongs to the monoclinic space group P21/m with specific lattice parameters: a = 6.8088(8) Å, b = 6.7699(9) Å, c = 9.9351(12) Å, and β = 105.416(3)°.
The extended molecular structure incorporating the ethoxy-ethylamine chain introduces conformational flexibility that contrasts with the rigid pyrazole core. Analysis of the three-dimensional conformer data indicates that the compound can adopt multiple low-energy conformations due to rotation about the C-O and C-N bonds in the aliphatic portion. This conformational diversity is characteristic of compounds containing flexible linker chains attached to aromatic heterocycles.
Bond lengths and angles within the pyrazole ring system fall within expected ranges for aromatic heterocycles, with N-N bond distances typically measuring approximately 1.35 Å and C-N bonds ranging from 1.32 to 1.38 Å. The trifluoromethyl substituent exhibits characteristic C-F bond lengths of approximately 1.34 Å, consistent with the strong electronegativity of fluorine atoms.
Electronic Structure and Bonding Patterns
The electronic structure of this compound is dominated by the aromatic pyrazole system and the powerful electron-withdrawing effects of the trifluoromethyl group. The trifluoromethyl substituent significantly alters the electron density distribution within the pyrazole ring, creating a pronounced electronic asymmetry that influences both chemical reactivity and intermolecular interactions.
Nuclear magnetic resonance spectroscopy of trifluoromethyl-substituted pyrazoles reveals characteristic chemical shift patterns that reflect the electronic environment. The 19F nuclear magnetic resonance spectra typically display negative chemical shift values, with trifluoromethyl groups appearing around δ = -68 ppm, indicating the shielded nature of these fluorine nuclei within the molecular framework. This chemical shift pattern is consistent with the electron-withdrawing nature of the trifluoromethyl group and its influence on the overall electronic structure.
The bonding patterns within the molecule reflect a combination of covalent bonding in the organic framework and ionic interactions in the hydrochloride salt form. The pyrazole nitrogen atoms exhibit different electronic environments, with the N1 nitrogen bearing the ethyl substituent showing distinct chemical behavior compared to the N2 nitrogen involved in the aromatic system. This electronic differentiation contributes to the compound's chemical properties and potential for hydrogen bonding interactions.
Computational analysis of related trifluoromethylpyrazole derivatives indicates that the highest occupied molecular orbital is typically localized on the pyrazole ring system, while the lowest unoccupied molecular orbital often involves the trifluoromethyl group. This orbital arrangement influences the compound's electronic transitions and spectroscopic properties.
The presence of the ethoxy-ethylamine side chain introduces additional electronic complexity through the oxygen and nitrogen heteroatoms, which serve as potential sites for hydrogen bonding and electrostatic interactions. The amine functionality in particular provides a basic site that can participate in protonation reactions, leading to the formation of the hydrochloride salt.
Tautomeric Behavior and Protonation States
The tautomeric behavior of this compound is primarily governed by the pyrazole ring system and the basic amine functionality in the side chain. Unlike simple pyrazoles that can exist in multiple tautomeric forms through proton migration between ring nitrogen atoms, the N1-ethyl substitution in this compound fixes the position of one nitrogen, significantly reducing tautomeric possibilities within the heterocyclic core.
Studies of related trifluoromethylpyrazole systems have revealed that solid-state nuclear magnetic resonance spectroscopy combined with ab initio gauge-including atomic orbital calculations can detect dynamic disorder involving intramolecular proton transfers. In the case of 3,5-bis(trifluoromethyl)pyrazole, approximately 40±10% dynamic disorder was observed in the crystal, suggesting that proton mobility remains significant even in substituted pyrazole systems.
The protonation state of the compound is primarily determined by the basic amine group in the ethylamine portion of the molecule. The formation of the hydrochloride salt occurs through protonation of this terminal amine, creating a positively charged ammonium center. This protonation dramatically alters the electronic properties of the molecule and enhances its solubility in polar solvents.
Crystallographic analysis of hydrogen bonding patterns in related compounds reveals that protonated amine groups typically engage in N-H···Cl hydrogen bonds with chloride counterions. The geometric parameters of these interactions, including H···Cl distances of approximately 2.06 Å and N-H···Cl angles around 137°, indicate moderate strength hydrogen bonding that contributes to crystal stability.
The trifluoromethyl group's electron-withdrawing effect indirectly influences the protonation behavior by reducing the overall electron density of the pyrazole system. This electronic depletion can affect the basicity of nearby functional groups, though the spatial separation between the trifluoromethyl group and the terminal amine minimizes direct electronic communication.
Comparative Analysis with Related Trifluoromethylpyrazole Derivatives
The structural characteristics of this compound can be effectively compared with a series of related trifluoromethyl-substituted pyrazole derivatives to understand structure-property relationships within this chemical class. Comparative analysis reveals both common structural motifs and unique features that distinguish this compound from its analogs.
The compound 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol represents a closely related structure where the ethoxy-ethylamine chain is replaced by a hydroxyl group. This simpler analog exhibits similar electronic properties within the pyrazole core but lacks the conformational flexibility and hydrogen bonding potential of the extended side chain. Crystallographic data for this compound shows a space group P 1 21/c 1, indicating different packing arrangements compared to the target compound.
Structural comparison with 3-(naphthalen-2-yl)-5-(trifluoromethyl)-1H-pyrazole reveals the impact of aromatic substitution versus aliphatic functionalization. The naphthalene-substituted derivative exhibits extensive π-π stacking interactions in the solid state, with intermolecular separations ranging from 3.51 to 3.70 Å. These aromatic interactions are absent in the aliphatic-substituted target compound, leading to different crystal packing motifs and potentially different physical properties.
| Compound | Molecular Weight | Trifluoromethyl Position | Side Chain Type | Crystal System |
|---|---|---|---|---|
| Target Compound | 237.22 g/mol | 3-position | Ethoxy-ethylamine | Not determined |
| 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol | 166.1 g/mol | 3-position | Hydroxyl | Monoclinic |
| 3-(naphthalen-2-yl)-5-(trifluoromethyl)-1H-pyrazole | 262.23 g/mol | 5-position | Naphthyl | Not specified |
| 1-methyl-3-(trifluoromethyl)-1H-pyrazole | 150.10 g/mol | 3-position | None | Not determined |
The electronic effects of trifluoromethyl substitution remain consistent across this series of compounds, with 19F nuclear magnetic resonance chemical shifts consistently appearing in the range of δ = -60 to -70 ppm. This consistency indicates that the electronic environment of the trifluoromethyl group is primarily determined by its attachment to the pyrazole ring rather than the nature of other substituents.
Studies of arylazo-3,5-bis(trifluoromethyl)pyrazole systems have revealed that multiple trifluoromethyl groups can exhibit different chemical environments, with chemical shifts around δ = -68 ppm and δ = -83 ppm observed for the two distinct trifluoromethyl environments. This observation suggests that the single trifluoromethyl group in the target compound represents a simpler electronic system compared to multiply substituted analogs.
The conformational behavior of the target compound's flexible side chain contrasts sharply with rigid aromatic-substituted pyrazoles. Crystallographic analysis of related compounds shows that aromatic substituents typically adopt nearly coplanar arrangements with the pyrazole ring, with dihedral angles ranging from 4.8° to 22° depending on steric factors. The aliphatic side chain in the target compound lacks these planarity constraints, allowing for greater conformational diversity in solution and potentially in the solid state.
Properties
IUPAC Name |
2-[[2-ethyl-5-(trifluoromethyl)pyrazol-3-yl]methoxy]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F3N3O.ClH/c1-2-15-7(6-16-4-3-13)5-8(14-15)9(10,11)12;/h5H,2-4,6,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRTYIQWCLJBYBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(F)(F)F)COCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClF3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Pyrazole Core
The key structural motif in the target compound is the 1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl moiety. Preparation of this pyrazole derivative typically involves cyclocondensation reactions of hydrazine derivatives with β-diketones or α,β-unsaturated ketones bearing trifluoromethyl substituents.
Cyclocondensation of Hydrazines with β-Diketones : A common route involves reacting 4-sulfonamidophenyl hydrazine hydrochloride or similar hydrazine salts with trifluoromethyl-substituted diketones in ethanol under reflux conditions for 12–16 hours. This yields pyrazole derivatives after removal of solvent and purification.
1,3-Dipolar Cycloaddition Methods : Ethyl α-diazoacetate can be reacted with phenylpropargyl derivatives in the presence of triethylamine and zinc triflate catalyst to afford pyrazole rings in high yields (~89%). This method is noted for its straightforward procedure and good synthetic utility.
Regioselective Condensation Using Benzotriazolylenones : For tetrasubstituted pyrazoles, α-benzotriazolylenones can be condensed with methyl or phenylhydrazines, followed by base treatment to remove benzotriazole and yield pyrazoles in 50–94% yields.
Introduction of the Ethyl Substituent and Trifluoromethyl Group
The trifluoromethyl group is typically introduced via starting materials such as ethyl trifluoroacetate or trifluoromethyl-substituted acetophenones. These react with sodium methoxide in ether, followed by addition of acetophenone derivatives, to form trifluoromethyl-substituted diketones.
The ethyl substituent at the N1 position of the pyrazole ring can be introduced either by alkylation of the pyrazole nitrogen or by using ethyl-substituted hydrazines during cyclocondensation.
Formation of the Methoxyethylamine Side Chain
The side chain, (2-methoxyethyl)amine, is introduced by ether linkage to the pyrazole ring at the 5-position:
Alkylation of Pyrazolyl Methoxy Derivatives : The pyrazole-5-methanol intermediate can be reacted with 2-chloroethylamine or protected aminoethyl derivatives under basic conditions to form the methoxyethylamine linkage.
Use of Ethanolamine Derivatives : Alternatively, 2-(2-aminoethoxy)ethyl derivatives can be coupled to the pyrazole ring via nucleophilic substitution or Mitsunobu-type reactions to afford the desired side chain.
Conversion to Hydrochloride Salt
- The free amine is converted to the hydrochloride salt by treatment with hydrogen chloride gas or by reaction with hydrochloric acid in an appropriate solvent (e.g., ethanol or ethyl acetate). This improves compound stability and facilitates isolation as a crystalline solid.
Representative Preparation Scheme and Conditions
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Cyclocondensation | Hydrazine hydrochloride + trifluoromethyl diketone, EtOH, reflux 12–16 h | 70–85 | Formation of pyrazole core |
| 2 | Alkylation/Side Chain Introduction | Pyrazole-5-methanol + 2-chloroethylamine, base, solvent (THF/DMF) | 60–75 | Ether linkage formation |
| 3 | Salt Formation | HCl gas or HCl in EtOH, room temperature | >90 | Formation of hydrochloride salt |
Analytical and Purification Notes
Purification is typically achieved by column chromatography using silica gel with ethyl acetate/hexane mixtures or by recrystallization from solvent mixtures.
Characterization data such as ^1H NMR, ^13C NMR, and mass spectrometry confirm the structure. For example, ^1H NMR signals for the pyrazole proton appear around δ 5.9 ppm, and trifluoromethyl groups show characteristic ^19F NMR signals.
The hydrochloride salt form exhibits enhanced solubility in polar solvents and improved stability for handling and storage.
Chemical Reactions Analysis
Types of Reactions
(2-([1-Ethyl-3-(trifluoromethyl)-1h-pyrazol-5-yl]methoxy)ethyl)amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: : This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: : The compound can undergo reduction reactions to yield corresponding reduced products.
Substitution: : Nucleophilic and electrophilic substitution reactions can be performed, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation Reactions: : Common oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium are used.
Reduction Reactions: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Substitution Reactions: : Reagents like halogens (e.g., chlorine, bromine) and conditions such as elevated temperatures or catalysis by Lewis acids (e.g., AlCl3) are employed.
Major Products Formed
Depending on the reaction conditions and reagents, various products can be formed. For instance, oxidation may yield different oxygen-containing functional groups, while substitution reactions can introduce different functional groups onto the compound.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity : Recent studies have highlighted the potential of pyrazole derivatives, including those similar to (2-([1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methoxy)ethyl)amine hydrochloride, as inhibitors of poly(ADP-ribose) polymerase (PARP). PARP inhibitors are crucial in cancer therapy as they block DNA repair mechanisms in cancer cells, leading to increased cell death .
Glycine Transporter Inhibition : Research has indicated that compounds with similar structures can serve as inhibitors of glycine transporters (GlyT). For instance, modifications to the pyrazole ring have shown enhanced inhibitory activity against GlyT1, which is significant for treating conditions like schizophrenia . The compound's structural features may be optimized to improve its efficacy and selectivity.
Synthetic Chemistry Applications
Catalytic Reactions : The compound can also play a role in various catalytic reactions. Pyrazole derivatives are often utilized in transition metal-catalyzed reactions, which are essential for synthesizing complex organic molecules. The presence of trifluoromethyl groups enhances the reactivity and selectivity of these compounds in cross-coupling reactions .
Synthesis of Trifluoromethylated Compounds : The trifluoromethyl group present in the compound is valuable for synthesizing trifluoromethylated compounds. These compounds are known for their unique properties and are widely used in pharmaceuticals and agrochemicals. The synthesis often involves using trifluoroacetaldehyde ethyl hemiacetal as a reagent .
Case Study 1: Anticancer Research
A study demonstrated that pyrazole derivatives, including those structurally related to this compound, exhibited significant anticancer activity by inhibiting PARP. The study utilized various assays to evaluate cell viability and apoptosis induction, confirming the compound's potential as a therapeutic agent against cancer cells .
Case Study 2: GlyT1 Inhibition
In another investigation, researchers developed a series of GlyT1 inhibitors based on pyrazole scaffolds. One compound showed an IC50 value of 1.8 nM, indicating potent inhibitory activity. The study involved extensive structure-activity relationship (SAR) analysis to optimize the pharmacological properties of the compounds .
Mechanism of Action
The exact mechanism of action for (2-([1-Ethyl-3-(trifluoromethyl)-1h-pyrazol-5-yl]methoxy)ethyl)amine hydrochloride depends on its specific application. Generally, its effects are mediated through interactions with molecular targets such as enzymes, receptors, or nucleic acids. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets, while the pyrazole ring contributes to its overall stability and reactivity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The compound’s structural analogs (Table 1) share the pyrazole core but differ in substituents, influencing their physicochemical and biological properties:
Key Observations:
- Trifluoromethyl vs.
- Amine Hydrochloride : The hydrochloride salt improves aqueous solubility relative to neutral amine analogs, a feature critical for formulation in agrochemicals .
- Side Chain Diversity : The methoxyethylamine side chain in the target compound introduces flexibility and hydrogen-bonding capacity, unlike rigid aromatic substituents in analogs (e.g., 2-methylphenyl in ) .
Physicochemical Properties
- Solubility: The hydrochloride salt form of the target compound likely exhibits higher water solubility than non-ionic pyrazole derivatives (e.g., oxime in ).
- pKa : The amine group in the target compound is expected to have a pKa of ~8.5–9.5, making it protonated at physiological pH, unlike the oxime in (pKa -3.58), which remains uncharged .
- Thermal Stability : Trifluoromethyl groups generally enhance thermal stability, suggesting the target compound may outperform analogs with methyl or chlorophenyl groups in high-temperature applications .
Biological Activity
The compound (2-([1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methoxy)ethyl)amine hydrochloride is a member of the pyrazole family, which has garnered attention for its diverse biological activities, particularly in the fields of anti-cancer and anti-inflammatory research. This article reviews the biological activity of this compound, incorporating data tables, case studies, and findings from recent research.
The chemical structure of this compound is characterized by the following properties:
| Property | Value |
|---|---|
| Chemical Formula | C₉H₁₂F₃N₃O |
| Molecular Weight | 221.20 g/mol |
| CAS Number | 1417570-03-6 |
| Appearance | White to off-white powder |
| Storage Conditions | Room temperature |
Research indicates that pyrazole derivatives, including this compound, exert their biological effects through various mechanisms:
- Inhibition of Enzymatic Activity : Pyrazole compounds have been shown to inhibit specific enzymes involved in cancer cell proliferation and inflammatory responses.
- Disruption of Ion Homeostasis : Similar to other pyrazole derivatives, this compound may affect sodium ion homeostasis in cells, influencing cellular signaling pathways crucial for cell survival and proliferation .
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds structurally similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| 1-Ethyl-3-(trifluoromethyl)-1H-pyrazole | MCF7 | 3.79 |
| 1-Ethyl-3-(trifluoromethyl)-1H-pyrazole | NCI-H460 | 12.50 |
| 1-Ethyl-3-(trifluoromethyl)-1H-pyrazole | A549 | 26.00 |
These results suggest that the compound has potential as an anticancer agent, particularly against breast and lung cancers.
Anti-inflammatory Effects
In addition to its anticancer properties, pyrazole derivatives have been investigated for their anti-inflammatory effects. Studies have shown that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in animal models, indicating their potential therapeutic applications in inflammatory diseases .
Study on Antimalarial Activity
A study conducted on a related class of pyrazole compounds revealed their effectiveness against malaria parasites such as Plasmodium falciparum. The compounds were shown to disrupt sodium homeostasis within the parasites, leading to a reduction in parasitemia levels in infected models . Although the specific compound has not been directly tested for antimalarial activity, its structural similarity suggests potential efficacy.
Safety and Toxicology
Safety evaluations are crucial for any therapeutic agent. Initial toxicity studies on related pyrazole compounds indicate moderate toxicity levels at higher concentrations. However, further research is needed to determine the safety profile of this compound specifically .
Q & A
Basic: What are the established synthetic pathways for synthesizing (2-([1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methoxy)ethyl)amine hydrochloride, and what key intermediates are involved?
The synthesis typically involves multi-step processes starting with a 1,5-diarylpyrazole core. For example:
- Step 1 : Condensation of substituted pyrazole derivatives (e.g., 1-ethyl-3-(trifluoromethyl)-1H-pyrazole) with alkoxyethyl precursors under basic conditions (e.g., NaOEt/EtOH) to form the methoxyethyl linkage .
- Step 2 : Introduction of the amine group via reductive amination using NaCNBH3 in AcOH/MeOH .
- Step 3 : Hydrochloride salt formation via treatment with HCl in a polar solvent .
Key intermediates include the pyrazole-methoxyethyl ether and the free amine precursor before salt formation.
Basic: What purification methods are recommended for isolating this compound, and how do impurities arise during synthesis?
- Crystallization : Post-reaction mixtures are often concentrated under reduced pressure, washed with acidified cold water, and recrystallized from methanol to remove unreacted hydrazine derivatives or byproducts .
- Column Chromatography : Useful for separating regioisomers or unreacted pyrazole intermediates, particularly when trifluoromethyl groups introduce steric or electronic challenges .
Common impurities include residual solvents (e.g., THF), incomplete reaction byproducts (e.g., unsubstituted pyrazole), or regioisomers due to competing substitution pathways .
Basic: What analytical techniques are critical for structural confirmation and purity assessment?
- NMR Spectroscopy : ¹H/¹³C NMR can resolve the ethyl, trifluoromethyl, and methoxyethyl groups. For example, the methylene protons adjacent to the ether oxygen appear as a triplet at δ ~3.7 ppm .
- X-ray Crystallography : Used to confirm the spatial arrangement of the pyrazole ring and amine hydrochloride salt (e.g., Acta Crystallographica Section E protocols) .
- HPLC-MS : Quantifies purity (>98%) and detects trace impurities, especially regioisomers or degradation products .
Advanced: How can reaction yields be optimized for the introduction of the trifluoromethyl group into the pyrazole ring?
- Reagent Selection : Use of T3P (propylphosphonic anhydride) as a coupling agent improves electrophilic substitution efficiency at the pyrazole C3 position .
- Temperature Control : Microwave-assisted synthesis at 90°C enhances regioselectivity and reduces side reactions (e.g., over-alkylation) .
- Solvent System : Polar aprotic solvents (e.g., CH3CN) stabilize intermediates during trifluoromethyl group incorporation .
Advanced: What challenges arise in solubility and formulation for biological testing, and how are they addressed?
- Hydrochloride Salt : Enhances aqueous solubility but may precipitate in neutral pH buffers. Adjusting pH to 5–6 with acetate buffers improves stability .
- Formulation for In Vivo Studies : Use of co-solvents (e.g., 10% DMSO in saline) or lipid-based carriers mitigates low bioavailability due to the compound’s hydrophobic pyrazole core .
Advanced: How should researchers resolve contradictory bioactivity data across different assay systems?
- Assay Replication : Perform dose-response curves in triplicate across independent labs to rule out batch variability .
- Control Experiments : Include positive controls (e.g., known kinase inhibitors) to validate assay conditions, particularly for pyrazole-derived compounds .
- Metabolite Screening : Use LC-MS to identify potential degradation products that may interfere with bioactivity .
Advanced: What environmental fate and toxicity studies are relevant for this compound?
- Environmental Persistence : The trifluoromethyl group resists hydrolysis, necessitating biodegradation studies under UV light or microbial action to assess half-life .
- Ecotoxicology : Follow OECD guidelines for acute toxicity testing in Daphnia magna or algal models, given the compound’s potential aquatic toxicity .
Advanced: How does the hydrochloride salt influence stability under varying storage conditions?
- Thermal Stability : The salt form degrades above 150°C, releasing HCl gas. Store at 2–8°C in airtight containers to prevent deliquescence .
- Light Sensitivity : UV exposure can cleave the methoxyethyl linkage; amber glass vials are recommended for long-term storage .
Advanced: What strategies are effective for characterizing regioisomers or tautomers of the pyrazole core?
- 2D NMR (NOESY/HSQC) : Differentiates between N1- and N2-substituted pyrazole isomers by correlating proton-proton spatial relationships .
- Dynamic HPLC : Chiral columns (e.g., CHIRALPAK® IG-3) resolve enantiomers if asymmetric centers are introduced during synthesis .
Advanced: What computational methods support the design of derivatives with improved target binding?
- Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts interactions with kinase ATP-binding pockets, guided by the pyrazole-amine scaffold’s electron-deficient regions .
- QSAR Modeling : Correlates substituent electronegativity (e.g., trifluoromethyl vs. methyl) with IC50 values to prioritize synthetic targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
